4-(4-CHLOROBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE
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Description
4-(4-CHLOROBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE is a useful research compound. Its molecular formula is C25H20ClNO3S and its molecular weight is 449.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
Based on the structure and known actions of similar compounds, it can be hypothesized that it may inhibit the activity of its target enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given the potential inhibition of COX-1 and COX-2 enzymes . This would result in decreased production of prostaglandins, leading to reduced inflammation and pain signaling.
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would likely include reduced production of prostaglandins, leading to decreased inflammation and pain signaling . This could potentially be beneficial in the treatment of conditions characterized by inflammation and pain.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-6-methylquinolin-3-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3S/c1-3-17-5-7-18(8-6-17)24(28)22-15-27-23-13-4-16(2)14-21(23)25(22)31(29,30)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCONJRAMHPOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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